molecular formula C19H16BrNO3S B6434393 N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide CAS No. 2419196-69-1

N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide

Cat. No. B6434393
CAS RN: 2419196-69-1
M. Wt: 418.3 g/mol
InChI Key: IIOWADWOTKUXNR-UHFFFAOYSA-N
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Description

The compound “N-{[1,1’-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide” is a complex organic molecule. It contains a biphenyl group (two connected phenyl rings), a bromo group (bromine atom), a methoxy group (an oxygen atom connected to a methyl group), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups, one of which is an amine group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the bromo and methoxy groups, and the attachment of the sulfonamide group . The exact methods would depend on the specific reactions used and the order in which the groups are attached.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity of the molecule, while the bromo, methoxy, and sulfonamide groups could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the bromo group could make it susceptible to reactions involving halogen exchange or nucleophilic substitution. The sulfonamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the biphenyl group could impact its crystallinity and thermal stability, while the bromo and methoxy groups could affect its polarity and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or other molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risks .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and safety implications. It could also be used as a starting point for the synthesis of new compounds with improved properties or novel applications .

properties

IUPAC Name

5-bromo-2-methoxy-N-(4-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3S/c1-24-18-12-9-16(20)13-19(18)25(22,23)21-17-10-7-15(8-11-17)14-5-3-2-4-6-14/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOWADWOTKUXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide

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